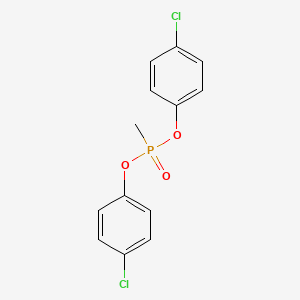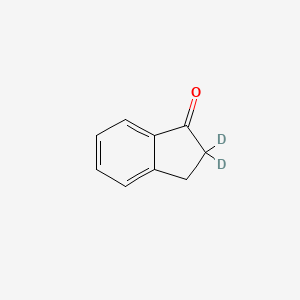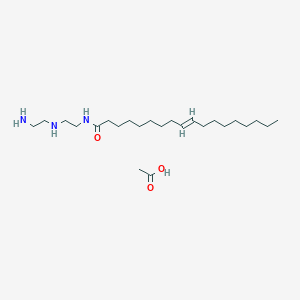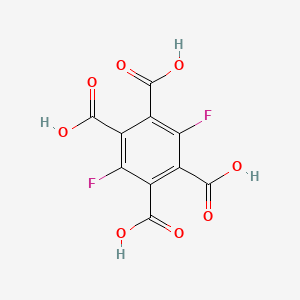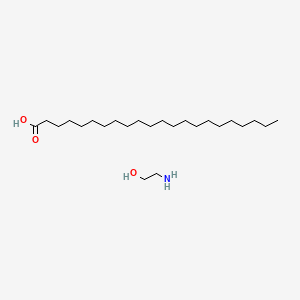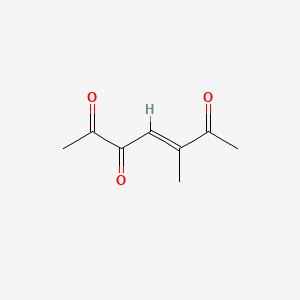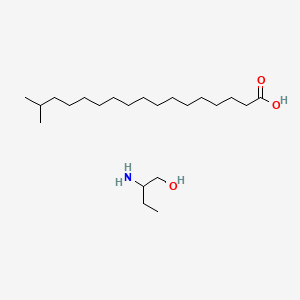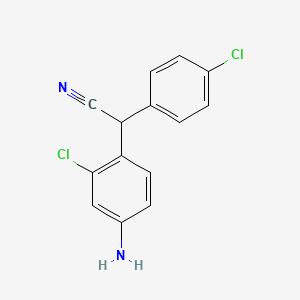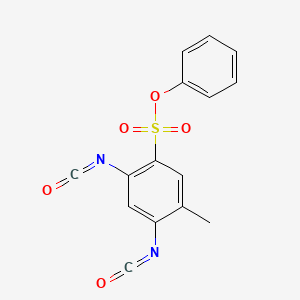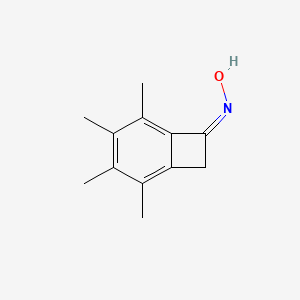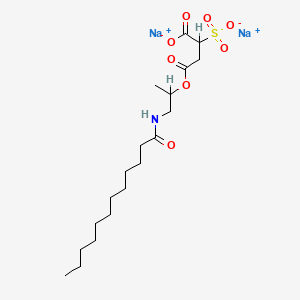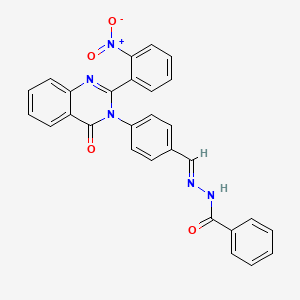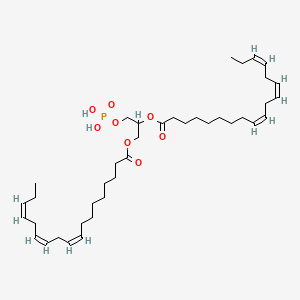
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate) is a complex phospholipid molecule. It is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. This compound is characterized by the presence of two linolenic acid chains (9Z,12Z,15Z-octadecatrienoate) esterified to the glycerol backbone, with a phosphonooxy group attached to the third carbon of the glycerol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate) typically involves the esterification of glycerol with linolenic acid followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ester bonds and the phosphonooxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using biocatalysts or chemical catalysts to achieve high yields. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate) can undergo various chemical reactions, including:
Oxidation: The linolenic acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphonooxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated phosphatidylcholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: The compound is important in the study of cell membrane structure and function, as phosphatidylcholines are major components of biological membranes.
Medicine: It has potential therapeutic applications due to its role in cell signaling and membrane fluidity.
Industry: The compound is used in the formulation of liposomes and other delivery systems for drugs and nutrients.
Wirkmechanismus
The mechanism of action of 3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12,15Z)-9,12,15-octadecatrienoate) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The linolenic acid chains can be metabolized to produce signaling molecules, while the phosphonooxy group can participate in phosphorylation reactions that regulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-di-[(9Z,12Z,15Z)-octadecatrienoyl]-sn-glycero-3-phosphocholine: This compound is similar in structure but lacks the phosphonooxy group.
Phosphatidylserine: Another phospholipid with a different headgroup, involved in similar cellular processes.
Lysophosphatidylcholine: A derivative with only one fatty acid chain, used in studies of membrane dynamics.
Uniqueness
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12,15Z)-9,12,15-octadecatrienoate) is unique due to the presence of the phosphonooxy group, which adds an additional layer of functionality and reactivity compared to other phosphatidylcholines. This makes it particularly valuable in studies of phosphorylation and cell signaling.
Eigenschaften
CAS-Nummer |
94086-57-4 |
|---|---|
Molekularformel |
C39H65O8P |
Molekulargewicht |
692.9 g/mol |
IUPAC-Name |
[2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-phosphonooxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C39H65O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37H,3-4,9-10,15-16,21-36H2,1-2H3,(H2,42,43,44)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- |
InChI-Schlüssel |
SCTIGCPAHAZQNF-YTWBPVBXSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


